molecular formula C17H27N3 B7921108 [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine

Cat. No.: B7921108
M. Wt: 273.4 g/mol
InChI Key: HYAIFPQYZDAYLC-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine is a pyrrolidine-based compound featuring a cyclopropylamine substituent and a benzyl group.

Properties

IUPAC Name

N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-benzylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c18-9-11-19-10-8-16(12-19)14-20(17-6-7-17)13-15-4-2-1-3-5-15/h1-5,16-17H,6-14,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAIFPQYZDAYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CCN(C2)CCN)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diamine, under acidic conditions.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine derivative.

    Cyclopropyl Amine Addition:

Industrial Production Methods

In an industrial setting, the production of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it valuable for investigating biochemical pathways.

Medicine

In medicinal chemistry, [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Key Differences :

  • Cyclopropyl vs. Isopropyl : Cyclopropyl’s smaller size and ring strain may improve metabolic stability compared to isopropyl’s branched alkyl chain .
  • Core Structure: Pyrrolidine (5-membered) vs.

Cyclopropylamine-Containing Heterocycles ( and )

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : A pyrazole derivative with a pyridinyl substituent. Synthesized via copper-catalyzed coupling (17.9% yield, m.p. 104–107°C), highlighting challenges in cyclopropylamine integration into aromatic systems .
  • Imidazo-pyrrolo-pyrazine derivatives () : Feature fused heterocyclic systems with cyclopropyl groups, suggesting broader applications in kinase inhibition or antiviral research.

Commercial Availability ()

The target compound and related pyrrolidine derivatives (e.g., N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide) are listed as discontinued by CymitQuimica. This may reflect synthesis difficulties, stability issues, or lack of commercial demand .

Research Findings and Discussion

Structure-Activity Relationships (SAR)

  • Pyrrolidine vs. Pyrazole Cores : Pyrrolidines offer flexibility for target binding, while pyrazoles provide aromaticity for π-π interactions (e.g., in receptor antagonism) .

Biological Activity

The compound [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural composition includes a pyrrolidine ring, a benzyl group, and a cyclopropylamine moiety, which contribute to its potential pharmacological applications. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H27N3O2C_{18}H_{27}N_3O_2. The presence of multiple functional groups suggests that it may interact with various biological targets, influencing neurochemical pathways and exhibiting antimicrobial properties.

The biological activity of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine is primarily attributed to its ability to bind to specific receptors or enzymes. This interaction can modulate signal transduction pathways, gene expression, and metabolic processes. The compound's structure allows it to engage in various chemical reactions that enhance its reactivity and biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including those structurally related to [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine .

Compound NameMIC (mg/mL)Target Organisms
2,6-Dipiperidino-1,4-dibromobenzene0.0039 - 0.025S. aureus, E. coli
1,3-Dipyrrolidino benzeneNo activity-
3-(3-hydroxy-4-methoxyphenyl)acrylamideHigher than 0.025Various Gram-positive bacteria

In a study examining the antibacterial effects of pyrrolidine derivatives, compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

The compound's structure suggests potential applications in neuropharmacology. Pyrrolidine derivatives have been studied for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This modulation is crucial for developing treatments for neurological disorders such as depression and anxiety.

Case Studies

  • In Vitro Studies : A series of in vitro experiments have demonstrated that derivatives of pyrrolidine can inhibit the growth of pathogenic bacteria effectively. For instance, one study reported that certain derivatives had an MIC range from 4.69 to 22.9 µM against Bacillus subtilis and other strains .
  • Animal Models : In vivo studies are essential for understanding the therapeutic potential of compounds like [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine . Research involving animal models has shown promising results in reducing tumor volume without significant side effects, indicating potential applications in oncology .

Synthesis and Production

The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine typically involves multi-step organic reactions, including reductive amination techniques using reducing agents like sodium borohydride or lithium aluminum hydride . Industrial production may utilize optimized batch reactions to ensure high yield and purity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.